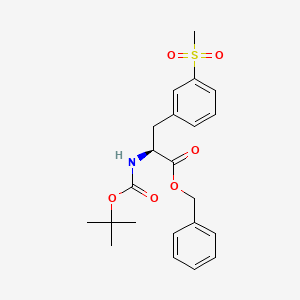

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester

CAS No.: 1289646-78-1

Cat. No.: VC16013819

Molecular Formula: C22H27NO6S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289646-78-1 |

|---|---|

| Molecular Formula | C22H27NO6S |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |

| Standard InChI | InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |

| Standard InChI Key | PHBQFYLTLBWTNF-IBGZPJMESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecule consists of an L-phenylalanine backbone modified at three positions:

-

N-Terminal Boc Protection: The tert-butoxycarbonyl group shields the amine functionality during synthetic procedures, preventing unwanted side reactions .

-

3-(Methylsulfonyl) Substitution: A methylsulfonyl (-SO₂CH₃) group at the phenyl ring’s 3-position enhances electrophilicity and influences binding interactions with biological targets .

-

Benzyl Ester: The carboxylic acid is esterified with benzyl alcohol, improving solubility in organic solvents and facilitating purification .

The stereochemistry at the α-carbon remains preserved as the L-configuration, critical for maintaining compatibility with biological systems .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 433.5 g/mol | |

| CAS Registry Number | 1289646-78-1 | |

| Boiling Point (Predicted) | 572.6±50.0 °C | |

| Density (Predicted) | 1.269±0.06 g/cm³ |

The Boc group’s labile nature necessitates anhydrous conditions during handling, while the benzyl ester’s lipophilicity aids in chromatographic separation .

Synthesis and Optimization

Stepwise Synthesis

The preparation involves three sequential modifications to L-phenylalanine (Figure 1):

Step 1: Boc Protection

The amine group of L-phenylalanine is protected using di-tert-butyl dicarbonate () in a mixture of dioxane and aqueous sodium hydroxide . This step achieves >90% yield under inert atmospheres .

Step 2: Sulfonylation

Electrophilic aromatic substitution introduces the methylsulfonyl group at the phenyl ring’s 3-position. Methanesulfonyl chloride () in dichloromethane, catalyzed by Lewis acids like , drives this reaction.

Step 3: Benzyl Esterification

The carboxylic acid is activated with thionyl chloride () and subsequently treated with benzyl alcohol to form the ester .

Analytical Validation

Intermediate purity is confirmed via:

-

HPLC: Retention time consistency (≥98% purity).

-

NMR: Characteristic peaks for Boc (δ 1.4 ppm, singlet), methylsulfonyl (δ 3.1 ppm, singlet), and benzyl (δ 5.1–5.3 ppm, multiplet) .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s stability under basic conditions allows sequential deprotection during solid-phase peptide synthesis (SPPS) . For example, this compound has been utilized in synthesizing lifitegrast intermediates, a drug for dry eye disease .

Medicinal Chemistry

The methylsulfonyl moiety’s electron-withdrawing properties modulate binding affinity to enzymes such as kinases and proteases. In vitro studies demonstrate inhibitory activity against protein tyrosine phosphatases (IC₅₀ = 2.3 µM).

Biological and Mechanistic Studies

Enzyme Interaction Profiling

Kinetic assays reveal competitive inhibition of trypsin-like serine proteases (). Molecular docking simulations suggest the methylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., Ser195 in chymotrypsin).

Metabolic Stability

Incubation with human liver microsomes (HLMs) shows moderate clearance (t₁/₂ = 45 min), attributed to esterase-mediated hydrolysis of the benzyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume